Leucine, N-(dithiocarboxy)-, L-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine, N-(dithiocarboxy)-, L-, disodium salt is a derivative of the essential amino acid leucine. This compound is characterized by the presence of a dithiocarboxy group attached to the leucine molecule, and it is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(dithiocarboxy)-, L-, disodium salt typically involves the reaction of L-leucine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds under alkaline conditions, leading to the formation of the dithiocarboxy group on the leucine molecule. The resulting product is then neutralized with disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction parameters, such as temperature, pH, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Leucine, N-(dithiocarboxy)-, L-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: It can be reduced to yield the original leucine molecule.
Substitution: The dithiocarboxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, reduced leucine, and various substituted leucine derivatives .
Scientific Research Applications
Leucine, N-(dithiocarboxy)-, L-, disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Leucine, N-(dithiocarboxy)-, L-, disodium salt involves its interaction with cellular proteins and enzymes. The dithiocarboxy group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This interaction can affect various cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and cell growth .
Comparison with Similar Compounds
Similar Compounds
L-leucine: The parent amino acid, essential for protein synthesis and metabolic regulation.
N-acetyl-L-leucine: A derivative used in the treatment of certain neurological disorders.
L-leucine methyl ester: Used in peptide synthesis and as a reagent in organic chemistry.
Uniqueness
Leucine, N-(dithiocarboxy)-, L-, disodium salt is unique due to the presence of the dithiocarboxy group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications, distinguishing it from other leucine derivatives .
Properties
CAS No. |
75808-45-6 |
---|---|
Molecular Formula |
C7H11NNa2O2S2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
disodium;(2S)-4-methyl-2-(sulfidocarbothioylamino)pentanoate |
InChI |
InChI=1S/C7H13NO2S2.2Na/c1-4(2)3-5(6(9)10)8-7(11)12;;/h4-5H,3H2,1-2H3,(H,9,10)(H2,8,11,12);;/q;2*+1/p-2/t5-;;/m0../s1 |
InChI Key |
HJWCAJATZWBIOK-XRIGFGBMSA-L |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=S)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.